molecular formula C27H44N2SSn B1147686 Tributyltin-ADAM CAS No. 305352-07-2

Tributyltin-ADAM

Cat. No.: B1147686
CAS No.: 305352-07-2
M. Wt: 547.42
InChI Key:
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Description

Tributyltin-ADAM is an organotin compound that belongs to the class of trialkyltins. Organotin compounds are characterized by the presence of covalent bonds between tin and carbon atoms. This compound has been widely studied due to its applications in various fields, including chemistry, biology, and industry. It is known for its potent biological activity and has been used in antifouling paints, biocides, and as a catalyst in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyltin-ADAM can be synthesized through several methods. One common method involves the reaction of tributyltin chloride with an appropriate ligand under controlled conditions. The reaction typically requires a solvent such as toluene or dichloromethane and is carried out under an inert atmosphere to prevent oxidation. The reaction mixture is then heated to reflux, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar synthetic routes. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product meets the required specifications. Industrial production also involves stringent safety measures to handle the toxic nature of organotin compounds.

Chemical Reactions Analysis

Types of Reactions

Tributyltin-ADAM undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form tributyltin oxide.

    Reduction: It can be reduced to form tributyltin hydride.

    Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reactions are typically carried out in polar solvents like ethanol or acetone, with the presence of a base to facilitate the reaction.

Major Products Formed

    Oxidation: Tributyltin oxide.

    Reduction: Tributyltin hydride.

    Substitution: Various substituted tributyltin derivatives depending on the nucleophile used.

Scientific Research Applications

Tributyltin-ADAM has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis, particularly in radical reactions and polymerization processes.

    Biology: Studied for its endocrine-disrupting properties and its effects on various biological systems.

    Medicine: Investigated for its potential use in anticancer therapies due to its ability to induce apoptosis in cancer cells.

    Industry: Used in antifouling paints to prevent the growth of marine organisms on ships and underwater structures.

Mechanism of Action

Tributyltin-ADAM exerts its effects through interactions with nuclear receptors such as the retinoid-X receptor and peroxisome proliferator-activated receptor gamma. These interactions lead to alterations in gene expression and disruption of normal cellular functions. The compound also induces oxidative stress and apoptosis in cells, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Tributyltin chloride
  • Tributyltin oxide
  • Tributyltin hydride

Uniqueness

Tributyltin-ADAM is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. Compared to other tributyltin compounds, it has a higher affinity for certain molecular targets and exhibits stronger biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

305352-07-2

Molecular Formula

C27H44N2SSn

Molecular Weight

547.42

Purity

> 98%

Synonyms

2-((2-((Dimethylamino)methyl)phenyl)tio)-5(tri-n-butyltin)phenylamine

Origin of Product

United States

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